molecular formula C16H22N4O3 B2971612 5-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034202-15-6

5-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2971612
CAS RN: 2034202-15-6
M. Wt: 318.377
InChI Key: OIOCXCFIFJAIBI-UHFFFAOYSA-N
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Description

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrimidine ring is another important component, which is a six-membered ring with two nitrogen atoms and is a key part of many bioactive compounds .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For pyrimidine derivatives, one main strategy involves the step-wise replacement of leaving groups that exist on the already constructed pyrimidine .


Molecular Structure Analysis

The structure of pyrrolidine derivatives is influenced by factors such as sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine and pyrimidine derivatives are diverse and depend on the specific substituents on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and pyrimidine derivatives depend on their specific structure and substituents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds related to 5-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one have been explored for their antimicrobial properties. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized derivatives that were tested in vitro for their antimicrobial activities, showing potential in this field (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Molecular Docking Study for Antimicrobial Potential

Radhika Bhat and Begum (2021) investigated similar compounds through synthesis, characterization, and molecular docking studies to evaluate their potential against bacterial and fungal strains. This research highlights the significance of such compounds in drug discovery, particularly for antimicrobial applications (Radhika Bhat & Begum, 2021).

Synthesis of Novel Derivatives

Vijayakumar, Karthikeyan, and Sarveswari (2014) conducted research on the efficient synthesis of novel derivatives related to the chemical compound . Their work contributes to the broader understanding of synthesizing such complex molecules (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Exploration in Anti-inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds, including those with structures similar to the specified chemical, for their potential as anti-inflammatory and analgesic agents. This indicates the broad spectrum of therapeutic applications that these compounds may have (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) reported on the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential. Such studies reveal the potential use of these compounds in agricultural and pharmaceutical sectors (Deohate & Palaspagar, 2020).

Mechanism of Action

The mechanism of action of compounds with pyrrolidine and pyrimidine rings depends on their specific structure and the target biological system .

Safety and Hazards

The safety and hazards associated with these compounds depend on their specific structure and properties. Some compounds may be non-toxic to human cells .

Future Directions

The future directions in the research and development of pyrrolidine and pyrimidine derivatives involve the design of new compounds with different biological profiles . This includes the exploration of different synthetic strategies and the investigation of the influence of steric factors on biological activity .

properties

IUPAC Name

5-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-10-9-15(18-11(2)17-10)23-12-5-7-20(8-6-12)16(22)13-3-4-14(21)19-13/h9,12-13H,3-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOCXCFIFJAIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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